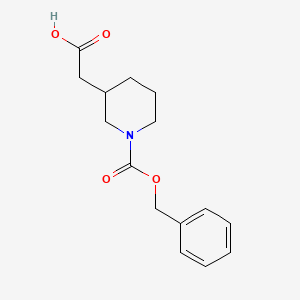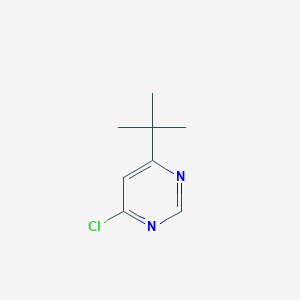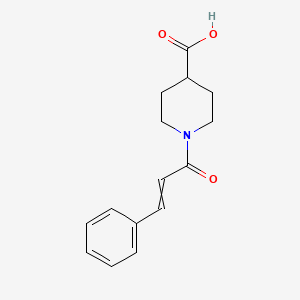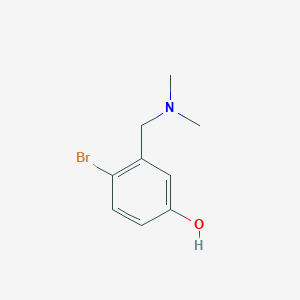
Chlorure de 2-acétoxypropionyle
Vue d'ensemble
Description
Applications De Recherche Scientifique
2-Acetoxypropionyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block and derivatizing agent in organic synthesis.
Biology: It is employed in the synthesis of chiral phosphonates for enantiomeric excess assays of amino acids.
Medicine: It is used in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients.
Mécanisme D'action
Target of Action
2-Acetoxypropionyl chloride, also known as (S)-(-)-2-Acetoxypropionyl chloride, is a chiral building block . It is primarily used in organic synthesis as a reagent and intermediate . The primary targets of this compound are the reactants in the synthesis process, which can be a wide range of organic compounds.
Mode of Action
The compound interacts with its targets through chemical reactions. It is often used in acylation reactions, where it adds an acyl group to the target molecule . This can result in significant changes to the target, such as altering its reactivity or introducing new functional groups.
Pharmacokinetics
It is primarily used in a controlled laboratory setting for synthetic purposes .
Result of Action
The result of 2-Acetoxypropionyl chloride’s action is the synthesis of new organic compounds. It can be used to produce a variety of compounds, such as esters, acyl chlorides, and amides . The exact molecular and cellular effects depend on the specific compounds that are synthesized.
Action Environment
The action of 2-Acetoxypropionyl chloride can be influenced by various environmental factors. For instance, it is sensitive to moisture and can be hydrolyzed to the corresponding acid . Therefore, it should be stored under an inert atmosphere and at low temperatures . Additionally, it should be handled with care due to its corrosive nature and potential to cause burns .
Analyse Biochimique
Biochemical Properties
2-Acetoxypropionyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of chiral molecules. It interacts with various enzymes and proteins, facilitating the resolution of bicyclic α-hydroxylactones and the preparation of chiral phosphonates . The compound’s interaction with enzymes such as esterases and proteases is crucial for its function as a chiral derivatizing agent . These interactions typically involve the formation of covalent bonds between the compound and the active sites of the enzymes, leading to the formation of chiral intermediates.
Cellular Effects
2-Acetoxypropionyl chloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modify proteins and enzymes through acetylation can impact cell function by altering the activity of key regulatory proteins . This modification can lead to changes in gene expression and metabolic flux, affecting cellular homeostasis and function . Additionally, the compound’s reactivity with cellular components can induce stress responses, influencing cell survival and proliferation.
Molecular Mechanism
At the molecular level, 2-Acetoxypropionyl chloride exerts its effects through covalent binding interactions with biomolecules. The compound’s acetyl group can react with nucleophilic sites on proteins and enzymes, leading to the formation of stable acetylated products . This acetylation can inhibit or activate enzyme activity, depending on the specific target and context . For example, acetylation of histones can lead to changes in chromatin structure and gene expression, while acetylation of metabolic enzymes can alter their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Acetoxypropionyl chloride can change over time due to its stability and degradation. The compound is known to be moisture-sensitive and can hydrolyze to the corresponding acid in the presence of water . This degradation can impact its long-term effects on cellular function, as the hydrolyzed product may have different biochemical properties . In vitro and in vivo studies have shown that prolonged exposure to 2-Acetoxypropionyl chloride can lead to cumulative effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-Acetoxypropionyl chloride vary with different dosages in animal models. At low doses, the compound can act as a chiral derivatizing agent without causing significant toxicity . At higher doses, it can induce toxic effects, including skin and eye irritation, and potential systemic toxicity . Studies have shown that there is a threshold dose above which the compound’s adverse effects become pronounced, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
2-Acetoxypropionyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by esterases, leading to the formation of acetylated products and the release of chloride ions . These metabolic reactions can affect the levels of metabolites and the flux of metabolic pathways, influencing cellular energy balance and biosynthetic processes . The compound’s role in acetylation reactions also links it to pathways involving acetyl-CoA and other acetyl donors .
Transport and Distribution
Within cells and tissues, 2-Acetoxypropionyl chloride is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its reactivity with nucleophilic sites can lead to its accumulation in specific cellular compartments . Transporters such as organic anion transporters may facilitate its movement across cellular barriers, influencing its localization and bioavailability .
Subcellular Localization
The subcellular localization of 2-Acetoxypropionyl chloride is influenced by its chemical properties and interactions with cellular components. The compound can localize to various organelles, including the nucleus, cytoplasm, and endoplasmic reticulum . Its acetylating activity can be directed to specific compartments through targeting signals and post-translational modifications . For example, acetylation of nuclear proteins can affect gene expression, while acetylation of cytoplasmic enzymes can modulate metabolic pathways .
Méthodes De Préparation
2-Acetoxypropionyl chloride can be synthesized through various methods. One common synthetic route involves the acylation reaction of (S)-lactic acid with thionyl chloride. The process typically involves the following steps :
Starting Material: (S)-Lactic acid.
Reagent: Thionyl chloride.
Reaction Conditions: The reaction is carried out under an inert atmosphere at low temperatures to prevent decomposition.
Product Isolation: The resulting product is purified by distillation under reduced pressure.
Industrial production methods may involve similar steps but on a larger scale, with additional purification steps to ensure high purity and yield .
Analyse Des Réactions Chimiques
2-Acetoxypropionyl chloride undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form 2-acetoxypropionic acid and hydrochloric acid.
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Reduction: It can be reduced to 2-acetoxypropanol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Hydrolysis: Water or aqueous base.
Substitution: Amines or alcohols, often in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major products formed from these reactions include 2-acetoxypropionic acid, amides, esters, and 2-acetoxypropanol .
Comparaison Avec Des Composés Similaires
2-Acetoxypropionyl chloride can be compared with other acyl chlorides such as acetyl chloride and propionyl chloride. While acetyl chloride (CH3COCl) and propionyl chloride (C2H5COCl) are simpler acyl chlorides, 2-acetoxypropionyl chloride has an additional acetoxy group, making it more versatile in forming chiral compounds . Similar compounds include:
Acetyl chloride: Used for acetylation reactions.
Propionyl chloride: Used for propionylation reactions.
2-Acetoxypropionic acid: The hydrolysis product of 2-acetoxypropionyl chloride.
2-Acetoxypropionyl chloride stands out due to its chiral nature and its ability to form enantiomerically pure compounds, which is crucial in the synthesis of pharmaceuticals and other biologically active molecules .
Propriétés
IUPAC Name |
(1-chloro-1-oxopropan-2-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO3/c1-3(5(6)8)9-4(2)7/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHZEIINTQJLOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404126 | |
| Record name | 2-acetoxypropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38939-83-2 | |
| Record name | 2-(Acetyloxy)propanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38939-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-acetoxypropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2-acetoxypropionyl chloride in the context of these research papers?
A1: 2-Acetoxypropionyl chloride serves as a crucial chiral derivatizing agent in the synthesis and analysis of chiral compounds. [, , ] Specifically, it is frequently employed to determine the stereochemistry of long-chain secondary alcohols, which act as sex pheromone precursors in various insect species, including pine sawflies. [, ]
Q2: How does the chirality of 2-acetoxypropionyl chloride contribute to its application in pheromone research?
A2: The (S)-enantiomer of 2-acetoxypropionyl chloride ((S)-2-acetoxypropionyl chloride) is particularly valuable due to its ability to react with chiral alcohols, forming diastereomeric esters. [, ] These diastereomers possess distinct physical properties, allowing for separation and analysis using techniques like gas chromatography coupled with mass spectrometry (GC-MS). This enables researchers to identify and quantify the specific stereoisomers present in pheromone extracts. [, ]
Q3: Can you elaborate on the synthesis of chiral polymers using 2-acetoxypropionyl chloride?
A3: (S)-2-acetoxypropionyl chloride is used as a terminating agent in the living anionic polymerization of n-hexyl isocyanate (HIC), resulting in the formation of chiral poly(n-hexyl isocyanate) (PHIC) macromonomers. [, , , ] This incorporation of chirality influences the polymer's conformation and chiroptical properties, which can be further studied using techniques like circular dichroism (CD) spectroscopy. [, , ]
Q4: Beyond pheromone and polymer research, are there other applications for 2-acetoxypropionyl chloride?
A4: Yes, one study demonstrated the use of (S)-2-acetoxypropionyl chloride in the preparation of a chiral selective nanofiltration membrane. [] The chiral moiety from (S)-2-acetoxypropionyl chloride is incorporated into the membrane structure, enabling the optical resolution of racemic mixtures of amino acids like arginine and alanine. []
Q5: The papers mention the importance of optimizing reaction conditions. What are some examples of these optimizations?
A5: Several optimization strategies are highlighted in the research. For instance, varying the concentration of (S)-2-acetoxypropionyl chloride during membrane preparation was crucial for achieving optimal optical resolution of amino acids. [] Similarly, different acid chloride derivatives and GC columns were systematically evaluated to identify the ideal combination for separating stereoisomers of long-chain secondary alcohols. [] In the synthesis of chiral PHIC macromonomers, factors like initiator efficiency and aggregation behavior during polymerization were carefully controlled. []
Q6: What are some of the analytical techniques used to characterize the products derived from reactions involving 2-acetoxypropionyl chloride?
A6: Various analytical methods are employed. Gas chromatography-mass spectrometry (GC-MS) is central to separating and identifying the stereoisomers of derivatized alcohols. [, ] Circular dichroism (CD) spectroscopy helps analyze the chiroptical properties of chiral polymers synthesized using (S)-2-acetoxypropionyl chloride. [, , ] Techniques like FTIR, scanning electron microscopy, and atomic force microscopy are utilized to characterize the morphology and properties of chiral selective membranes. [] Additionally, 1H NMR and SEC-MALLS are employed to confirm the formation and analyze the characteristics of graft copolymers. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[1-(Pyridin-2-yl)ethyl]piperazine](/img/structure/B1275822.png)







